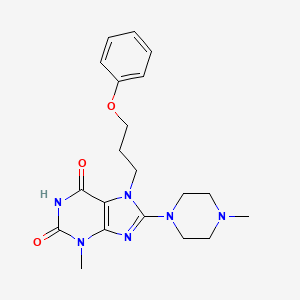
3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H26N6O3 and its molecular weight is 398.467. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analgesic Activity
The compound 3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, a derivative of purine-2,6-dione, has been studied for its analgesic activity. Research indicates significant analgesic and anti-inflammatory effects in this class of compounds, with some derivatives outperforming reference drugs like acetylic acid in efficacy. This highlights their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Psychotropic Potential
Another research focus is on the psychotropic potential of derivatives of purine-2,6-dione. Studies have shown that some derivatives, including those structurally similar to the compound , act as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), exhibiting antidepressant and anxiolytic properties. This suggests a promising avenue for the development of new psychotropic medications (Chłoń-Rzepa et al., 2013).
Kinase Inhibition in Cancer Therapy
The compound's derivatives have been explored for their role in kinase inhibition, particularly targeting EGFR-activating and drug-resistance mutations in non-small-cell lung cancer (NSCLC). Specific derivatives demonstrated potent in vitro antitumor potency and significant in vivo antitumor effects, indicating their potential as effective cancer therapeutics (Yang et al., 2012).
Affinity for Serotonin Receptors
Research on derivatives containing the pyrimido[2,1-f]purine fragment has shown high affinity for serotonin receptors, particularly 5-HT(1A) and 5-HT(2A). These compounds, due to their receptor affinity, have potential applications in treating conditions like anxiety and depression (Jurczyk et al., 2004).
Versatility in Organic Synthesis
The structure of the compound allows for its use as a versatile substrate in organic synthesis. This includes reactions to the C–C double bond by various reagents, showcasing its adaptability in synthesizing a range of chemical products (Liebscher & Jin, 1999).
Anticonvulsant Properties
Some derivatives of the compound have been synthesized and tested for anticonvulsant activity. They showed potential in models like the maximum electroshock (MES) seizure and pentetrazole (sc PTZ) seizure threshold tests, indicating their utility in developing new treatments for epilepsy and related disorders (Obniska et al., 2005).
特性
IUPAC Name |
3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenoxypropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-23-10-12-25(13-11-23)19-21-17-16(18(27)22-20(28)24(17)2)26(19)9-6-14-29-15-7-4-3-5-8-15/h3-5,7-8H,6,9-14H2,1-2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPSIKLASOWWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CCCOC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2982545.png)
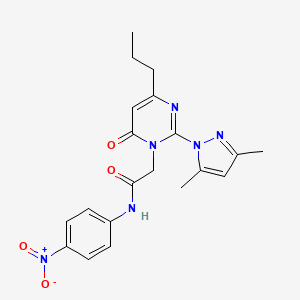
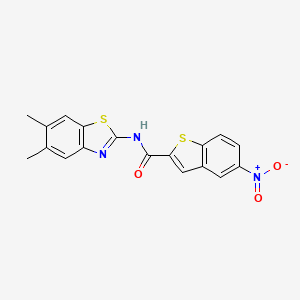
![1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B2982548.png)

![4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2982553.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2982558.png)
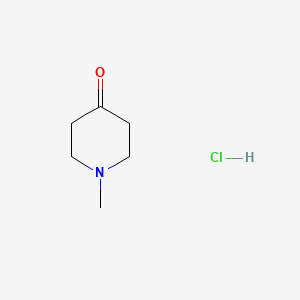
![3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2982560.png)
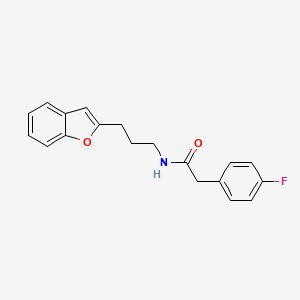
![2-[5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid](/img/structure/B2982562.png)
![7-{2-[(4-Chlorophenyl)methoxy]benzoyl}-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2982563.png)

